molecular formula C23H22FN3O4 B2833994 3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1209636-69-0

3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2833994
CAS RN: 1209636-69-0
M. Wt: 423.444
InChI Key: OSNIWRHSHDVXJK-UHFFFAOYSA-N
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Description

3-(2-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C23H22FN3O4 and its molecular weight is 423.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, a study by Mishra and Chundawat (2019) synthesized compounds through nucleophilic substitution reactions that showed potent activity against bacterial strains like P. aeruginosa and S. aureus, as well as fungal strains like C. albicans. The antimicrobial efficacy of these compounds suggests their potential in developing new treatments for bacterial and fungal infections (Mishra & Chundawat, 2019).

Antidepressant Activity

Another area of application is in the development of novel antidepressants. The metabolic pathways of certain compounds, including those similar to the query compound, have been investigated for their antidepressant properties. For example, the oxidative metabolism of Lu AA21004, a novel antidepressant, was studied, revealing its transformation into various metabolites through the action of cytochrome P450 and other enzymes, which is crucial for understanding its pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).

Anticancer and Enzyme Inhibition

Research into the anticancer applications of related compounds has shown promising results. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and displayed potent bacterial biofilm inhibition and significant inhibitory activity against the MurB enzyme, suggesting their potential in treating resistant bacterial infections and as cancer therapeutics by targeting specific enzymes involved in cancer cell proliferation (Mekky & Sanad, 2020).

Sigma-2 Receptor Agonist for Cancer Therapy

A study focused on sigma-2 receptors, which are upregulated in cancer cells, identified novel compounds acting as selective irreversible partial agonists. These compounds, including CM572, showed potent cytotoxic effects on cancer cell lines, indicating their potential use in targeted cancer therapy. The ability of these compounds to induce cell death selectively in cancer cells while sparing normal cells highlights their promise for developing new cancer treatments (Liu et al., 2021).

properties

IUPAC Name

3-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c24-16-7-5-15(6-8-16)17-13-18(17)22(29)26-11-9-25(10-12-26)21(28)14-27-19-3-1-2-4-20(19)31-23(27)30/h1-8,17-18H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNIWRHSHDVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C3=CC=CC=C3OC2=O)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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